molecular formula C11H9N3O3 B1356789 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 22772-37-8

3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1356789
CAS No.: 22772-37-8
M. Wt: 231.21 g/mol
InChI Key: AMKAGURTLGTPNF-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 22772-37-8) is a pyrrolopyridine derivative with a molecular formula of C₁₁H₉N₃O₃ and a molecular weight of 231.21 g/mol . Its structure comprises a fused pyrrolo[2,3-c]pyridine core substituted with a methoxy group at position 5, a carboxylic acid at position 2, and a cyanomethyl group at position 2.

Properties

IUPAC Name

3-(cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-17-9-4-7-6(2-3-12)10(11(15)16)14-8(7)5-13-9/h4-5,14H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKAGURTLGTPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=C(N2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945450
Record name 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22772-37-8
Record name 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functionalization steps to introduce the cyano and methoxy groups.

  • Formation of the Pyrrolo[2,3-c]pyridine Core:

      Starting Material: 2-aminopyridine

      Reagents: Acetic anhydride, phosphorus oxychloride

      Conditions: Reflux in acetic anhydride, followed by cyclization with phosphorus oxychloride.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using hydrogenation with palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: 3-(Hydroxymethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

    Reduction: 3-(Aminomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of novel ligands for coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolo[2,3-c]pyridine-2-carboxylic Acids

The following compounds share the pyrrolo[2,3-c]pyridine-2-carboxylic acid backbone but differ in substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OCH₃ C₉H₈N₂O₃ 192.17 17288-36-7
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl C₈H₅ClN₂O₂ 196.59 300-73-950-91
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 7-OCH₃ C₉H₈N₂O₃ 192.17 Not provided
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Br C₈H₅BrN₂O₂ 241.04 800401-71-2
3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OCH₃, 3-CH₂CN C₁₁H₉N₃O₃ 231.21 22772-37-8
Key Observations:
  • Steric and Binding Properties: The cyanomethyl group in the target compound introduces steric bulk and polarity, which may enhance interactions with hydrophobic pockets in biological targets compared to simpler substituents (e.g., Cl, Br) .
  • Synthetic Accessibility: 5-Methoxy and 5-chloro derivatives are synthesized via Pd/C-catalyzed hydrogenation of ethyl esters followed by hydrolysis (yields: 71–95%) .

Ester Derivatives

Ethyl esters serve as precursors to carboxylic acids and exhibit distinct physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-OCH₃ C₁₁H₁₂N₂O₃ 220.22 Not provided
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-OCH₃, 3-CH₂N(CH₃)₂ C₁₄H₁₉N₃O₃ 277.32 411239-11-7
Key Observations:
  • Ethyl esters (e.g., 411239-11-7) are lipophilic intermediates used to improve membrane permeability in drug discovery .
  • The dimethylaminomethyl group in 411239-11-7 introduces basicity, which may enhance solubility in acidic environments .

Biological Activity

3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 22772-37-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9N3O3
  • Molecular Weight : 231.21 g/mol
  • Chemical Structure : The compound features a pyrrolo[2,3-c]pyridine core with a cyanomethyl and methoxy substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-c]pyridine derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • A study reported that derivatives of pyrrolo[2,3-c]pyridine showed moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. The most potent derivative exhibited IC50 values ranging from 0.12 to 0.21 μM against these cell lines .
    • The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This was demonstrated through immunostaining assays that revealed disruption of microtubule dynamics at low concentrations .
  • Cell Cycle Analysis :
    • Cell cycle studies indicated that certain derivatives could arrest cancer cells in the G2/M phase, suggesting a mechanism that may lead to increased apoptosis in tumor cells .

Other Pharmacological Activities

While the primary focus has been on anticancer properties, the broader pharmacological profile of this compound is still under investigation.

  • Antiviral Activity :
    • Pyridine-containing compounds have been explored for their potential as HIV-1 integrase inhibitors. Structural modifications in similar compounds have shown promise in enhancing antiviral activity .
  • Protein-Tyrosine Phosphatase Inhibition :
    • Some studies suggest that related compounds may act as inhibitors for protein-tyrosine phosphatases, which are implicated in various diseases including diabetes and obesity .

Case Study 1: Antitumor Efficacy

In a comparative study involving various pyrrolo[2,3-c]pyridine derivatives, researchers synthesized multiple compounds and evaluated their antiproliferative activities using MTT assays. The results indicated that modifications to the pyrrolo structure significantly influenced biological activity, with certain compounds demonstrating IC50 values as low as 0.12 μM against HeLa cells.

CompoundCell LineIC50 Value (μM)
10tHeLa0.12
SGC-79010.15
MCF-70.21

Case Study 2: Mechanism Investigation

Further investigations into the mechanism revealed that treatment with selected pyrrolo derivatives resulted in significant cell cycle arrest in the G2/M phase of HeLa cells when analyzed via flow cytometry.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds, including 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, exhibit potential anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that modifications at the 2 and 6 positions of the pyrido[2,3-c]pyridine scaffold led to potent inhibition of c-Met kinases, which are often overexpressed in various cancers .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. Research indicates that certain pyrrolo[2,3-c]pyridine derivatives can modulate pathways associated with neurodegenerative diseases such as Huntington’s disease. These compounds may act by inhibiting pathways that lead to neuronal death, thus offering a potential therapeutic strategy for neuroprotection .

Herbicide Development

The structural characteristics of this compound make it suitable for the development of herbicides. Research suggests that modifications to this compound can enhance its efficacy against specific weed species while minimizing toxicity to crops. This application is particularly relevant in the context of sustainable agriculture practices where selective herbicides are essential .

Case Study 1: Inhibition of c-Met Kinases

A study published in a reputable journal highlighted the synthesis and evaluation of various pyrrolo[2,3-c]pyridine derivatives for their ability to inhibit c-Met kinases. Among these, a derivative based on the structure of this compound exhibited IC50 values in the low nanomolar range, indicating strong inhibitory activity against cancer cell lines overexpressing c-Met .

Case Study 2: Neuroprotection in Huntington's Disease Models

In another study focusing on neuroprotection, researchers utilized a model of Huntington’s disease to test the efficacy of several pyrrolo[2,3-c]pyridine derivatives. The results showed that specific modifications to the cyanomethyl group significantly enhanced neuroprotective effects by reducing apoptosis in neuronal cells exposed to toxic agents associated with Huntington’s disease .

Data Tables

Application AreaSpecific Use CaseFindings
PharmaceuticalAnticancer ActivityPotent inhibition of c-Met kinases
PharmaceuticalNeuroprotective EffectsReduced apoptosis in neuronal cells
AgrochemicalHerbicide DevelopmentEnhanced efficacy against weeds

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